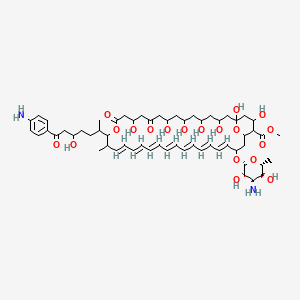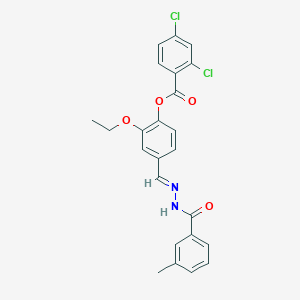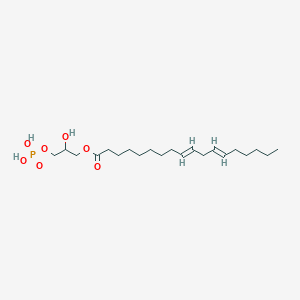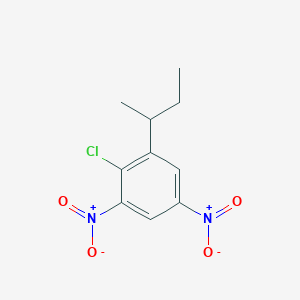![molecular formula C26H22N4O4 B12047680 4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID is a complex organic compound that features both aromatic and azo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Amidation: The azo compound undergoes amidation with a benzoic acid derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: N-oxides, quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Dye Chemistry: Used as a precursor for azo dyes.
Analytical Chemistry: Employed in colorimetric assays.
Biology
Biological Staining: Utilized in staining techniques for microscopy.
Medicine
Pharmaceuticals: Potential use in drug development due to its structural complexity.
Industry
Materials Science: Application in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(DIMETHYLAMINO)BENZOIC ACID: Lacks the azo and naphthoyl groups.
1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOIC ACID: Lacks the dimethylamino and benzoic acid groups.
Uniqueness
4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and physical properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C26H22N4O4 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
4-(dimethylamino)-3-[(1-hydroxy-4-phenyldiazenylnaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C26H22N4O4/c1-30(2)23-13-12-16(26(33)34)14-22(23)27-25(32)20-15-21(29-28-17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)31/h3-15,31H,1-2H3,(H,27,32)(H,33,34) |
Clave InChI |
OVOWSCGXQRWLJU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)

![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)






![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)


![Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12047683.png)
